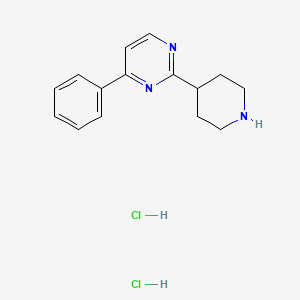

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” is a chemical compound with the molecular formula C15H19Cl2N3 and a molecular weight of 312.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The InChI code for “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” is 1S/C15H17N3.2ClH/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13;;/h1-5,8,11,13,16H,6-7,9-10H2;2*1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” include a molecular weight of 312.24 . The compound is a powder and should be stored at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines, including 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride, serve as essential building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceuticals. The compound’s unique piperidine ring can be functionalized to enhance bioactivity, solubility, and pharmacokinetics. Potential applications include antiviral agents, antipsychotics, and analgesics .

Protein Degradation (PROTACs)

In recent years, 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride has gained prominence as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade disease-related proteins by recruiting E3 ubiquitin ligases. This compound’s structural features make it suitable for linking target-binding moieties to E3 ligase-recruiting ligands .

Chemical Biology and Target Identification

Researchers employ 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride as a tool compound to study protein-protein interactions and cellular pathways. By labeling the compound with fluorescent tags or affinity handles, scientists can track its binding to specific targets. This approach aids in identifying novel protein partners and elucidating biological processes .

Organic Synthesis and Multicomponent Reactions

The piperidine moiety in this compound participates in diverse synthetic transformations. Researchers utilize it in multicomponent reactions (MCRs) to construct complex molecules efficiently. For instance, 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can serve as a key intermediate in the synthesis of heterocyclic compounds, natural products, and pharmaceutical candidates .

Catalysis and Asymmetric Synthesis

Piperidines play a crucial role in asymmetric catalysis. Researchers explore their use as chiral ligands or organocatalysts. By modifying the substituents on the piperidine ring, enantioselective transformations can be achieved. This compound’s unique structure may find applications in enantioselective reactions and cascade processes .

Materials Science and Supramolecular Chemistry

The piperidine ring in 4-phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride contributes to its supramolecular properties. Researchers investigate its self-assembly behavior, crystal engineering, and host-guest interactions. Potential applications include designing functional materials, such as sensors, molecular switches, and porous frameworks .

Safety and Hazards

The safety information for “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for “4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride” could involve further exploration of its biological activities, such as its antioxidant and anticancer activities . Additionally, its potential as a scaffold in drug discovery for the treatment of various diseases could be further investigated .

Mecanismo De Acción

Target of Action

Similar compounds with a 4-aryl piperidine structure have been noted as useful linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

Based on its structural similarity to other 4-aryl piperidines, it may act as a linker molecule in protacs, facilitating the degradation of specific proteins .

Biochemical Pathways

In the context of protacs, such compounds typically function by recruiting an e3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Result of Action

If it functions as a protac linker, it would likely result in the degradation of specific target proteins, altering cellular processes accordingly .

Propiedades

IUPAC Name |

4-phenyl-2-piperidin-4-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3.2ClH/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13;;/h1-5,8,11,13,16H,6-7,9-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXINXMYWQLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)

![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)

![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)